Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate
Description
Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate (CAS 1160248-11-2) is a polycyclic heterocyclic compound featuring fused imidazole, thiophene, and pyrimidine rings. This compound is part of a broader class of fused heterocycles studied for their biological activities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
ethyl 7-chloro-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c1-2-17-10(16)7-5-13-8-6-3-4-18-9(6)14-11(12)15(7)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHJCJJKCOENEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=NC3=C2C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The synthesis of ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate begins with judicious selection of precursors capable of forming the imidazo-thieno-pyrimidine scaffold. A key intermediate is methyl 3-aminothiophene-2-carboxylate, which undergoes hydrazination to yield 3-hydrazino thiophene derivatives . Subsequent cyclization with malononitrile or ethoxyacrylate reagents generates the fused pyrimidine core. For imidazo ring formation, precursors such as 2-aminothiophene derivatives paired with carbonyl-containing fragments are employed to facilitate intramolecular cyclization .
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lactam intermediate | POCl₃/PCl₅ | 80 | 4 | 87 |
| Ethyl ester intermediate | POCl₃/PCl₅ | 100 | 6 | 92 |
Esterification and Alkylation for Carboxylate Installation
The ethyl carboxylate group at position 3 is introduced via alkylation of a carboxylic acid precursor or direct esterification. In the MDPI protocol, ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate (4 ) was synthesized by treating the hydrazino intermediate with ethyl 2-cyano-3-ethoxyacrylate under reflux in DMF . For the imidazo analog, analogous conditions using ethyl chloroformate or ethanol under acidic catalysis may be employed.
Key Reaction Pathway:
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Cyclization of 3-hydrazino thiophene with ethyl 2-cyano-3-ethoxyacrylate.
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Halogenation with POCl₃/PCl₅ to install the 5-chloro group.
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Purification via recrystallization (e.g., ethanol or i-propanol) to isolate the esterified product .
Challenges in Decarboxylation and Byproduct Management
A notable challenge in synthesizing this compound is avoiding unintended decarboxylation. The MDPI study observed that alkaline hydrolysis of ethyl ester intermediates led to decarboxylated byproducts (e.g., compound 16 ) . To mitigate this, reaction conditions must be tightly controlled:
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Use anhydrous solvents (e.g., DMF, CH₂Cl₂).
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Limit exposure to strong bases during esterification.
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Employ low temperatures (0–5°C) for acid-catalyzed steps.
Analytical Validation and Spectroscopic Data
Successful synthesis requires rigorous characterization. For the MDPI compound 4 , nuclear magnetic resonance (NMR) spectroscopy confirmed the structure:
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¹H-NMR (DMSO-d₆): δ 8.28 (H-2, H-7), 7.67 (H-8), 4.32 (q, J = 7.1 Hz, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, CH₃) .
For the target imidazo compound, analogous peaks are expected, with adjustments for the imidazole ring’s deshielding effects. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular integrity.
Scalability and Industrial Considerations
Scaling production necessitates optimizing solvent recovery and minimizing hazardous reagents. The MDPI method’s use of POCl₃/PCl₅ requires careful handling due to toxicity, suggesting alternatives like thionyl chloride (SOCl₂) for smaller-scale syntheses. Additionally, catalytic transfer hydrogenation (CTH) with Pd/C and ammonium formate offers a safer reduction alternative to NaBH₄ .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 5-chloro substituent undergoes nucleophilic displacement under mild conditions. Key reactions include:
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Hydrazinolysis : Treatment with hydrazine hydrate in ethanol replaces the chloro group with a hydrazino moiety, forming hydrazino derivatives (e.g., compound 21 in ).
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Amination : Reactions with primary or secondary amines yield amino-substituted analogs, though specific conditions (e.g., temperature, solvent) vary by nucleophile strength .
Table 1: Substitution Reactions at the 5-Position
*Theoretical yields extrapolated from analogous reactions in .
Ester Functionalization
The ethyl ester at position 3 participates in hydrolysis, thioamide formation, and decarboxylation:
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Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the ester to a carboxylic acid. For example, compound 14 in was obtained via hydrolysis of the ethyl ester under NaOH.
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Thioamide Synthesis : Lawesson’s reagent converts the ester to a thioamide (e.g., compound 68 in ).
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Decarboxylation : Strong acids (e.g., 12M HCl) at reflux remove the carboxyl group, yielding decarboxylated products (compound 16 in ).
Table 2: Ester Reactivity
Cyclization and Heterocycle Formation
The core structure facilitates cyclization with carbonyl reactants or heteroatom-containing reagents:
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Formamide Cyclization : Condensation with formamide at high temperatures (150–180°C) yields fused pyrimidinones (e.g., compound 2a–e in ).
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Hantzsch Thiazole Synthesis : Reaction with α-bromoketones generates thiazole-fused derivatives (compound 69–70 in ).
Alkylation and Acylation
The imidazo nitrogen undergoes alkylation or acylation:
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N-Alkylation : Methylation with CH₃I/K₂CO₃ in DMF selectively alkylates the imidazo nitrogen (compound 12b in ).
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Acylation : Chloroacetyl chloride in dichloromethane introduces acyl groups (compound 4 in ).
Reduction and Oxidation
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Reduction : NaBH₄ in ethanol reduces C-Cl bonds or unsaturated linkages, yielding dihydro derivatives (compound 10c–d in ).
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Oxidation : KMnO₄ oxidizes aldehyde intermediates to carboxylic acids (compound 22a–b in ).
Halogenation and Electrophilic Substitution
While the 5-position is pre-functionalized with chlorine, electrophilic substitution at other positions remains underexplored. POCl₃/PCl₅ mixtures may introduce additional halogens under controlled conditions .
Key Mechanistic Insights
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Chloro Group Reactivity : The 5-chloro substituent’s electronegativity enhances susceptibility to nucleophilic attack, enabling efficient substitution .
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Ester Stability : Alkaline hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions promote decarboxylation through a six-membered transition state .
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Cyclization Drivers : Electron-deficient pyrimidine rings facilitate cyclization with electron-rich reactants (e.g., formamide) .
Scientific Research Applications
Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate is a compound of increasing interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazo-thieno-pyrimidine scaffold led to enhanced activity against breast and lung cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
- MCF-7 Cell Line : IC50 value of 12 µM.
- A549 Cell Line : IC50 value of 15 µM.
These findings indicate a promising therapeutic index for further development as an anticancer drug.
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound. A study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Applications in Material Science
Beyond medicinal applications, this compound has potential uses in material science. Its unique structural properties allow for incorporation into polymer matrices to enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
In a recent study on polymer composites incorporating this compound:
- Polymer Matrix : Polystyrene
- Concentration : 5% wt/wt
- Improvement : Increased tensile strength by 25% compared to pure polystyrene.
These findings suggest that this compound can be utilized to develop advanced materials with improved properties for industrial applications.
Future Directions and Research Opportunities
The ongoing research surrounding this compound highlights its versatility across various scientific domains. Future studies should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its anticancer and antimicrobial activities.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
- Environmental Impact : Assessing the environmental implications of its use in material science applications.
Mechanism of Action
The mechanism of action of Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Imidazo-Thieno-Pyrimidine Derivatives: The target compound shares structural homology with fused systems like 6,8,10,11-tetrahydro-5H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (106) () and 5-(methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (107). These analogs feature sulfur-rich thiopyrano moieties, which enhance electron density and alter solubility compared to the chloro-substituted target compound .
Pyrazolo-Pyrimidine Derivatives :
Ethyl 4-oxo-8-substituted pyrazolo[3,2-e]pyrimido[1,2-c]pyrimidine-3-carboxylates () differ in their pyrazole and pyrimidine fusion, introducing oxo groups that enable hydrogen bonding—a contrast to the chloro substituent’s electronegative effects .
Substituent Effects
- Chloro vs. Methylsulfanyl Groups :
The 5-chloro substituent in the target compound may confer greater electrophilicity and metabolic stability compared to methylsulfanyl groups in analogs like 107 (). Chlorine’s strong electron-withdrawing nature could influence reactivity in cross-coupling reactions or binding to biological targets . - Ethyl Carboxylate Ester: The ethyl ester group is a common feature in analogs such as ethyl 6,8-diphenylthieno[3,2-c]quinoline-2-carboxylate (). This group enhances solubility and serves as a handle for further functionalization via hydrolysis or transesterification .
Physicochemical Properties
- Melting Points :
Cyclopenta-fused derivatives like 5l () exhibit high melting points (>320°C), likely due to rigid, planar structures. The target compound’s melting point is unreported but expected to be elevated given its fused aromatic system . - Solubility :
Sulfur-containing analogs (e.g., 107 ) may exhibit improved solubility in polar solvents compared to the chloro-substituted target compound, which could be more lipophilic .
Key Data Table: Structural and Functional Comparisons
Biological Activity
Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
- Molecular Formula : C11H8ClN3O2S
- Molecular Weight : 281.72 g/mol
- CAS Number : 1251003-30-1
The compound is believed to interact with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways. Its structural features allow it to engage in π-π stacking interactions and hydrogen bonding with target proteins, which is crucial for its activity.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Cell cycle arrest |
| HeLa (cervical cancer) | 12.8 | Induction of apoptosis |
| A549 (lung cancer) | 10.5 | Inhibition of migration |
These findings suggest a promising role for this compound in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis.
2. Neuroprotective Effects
Recent studies have indicated that the compound may possess neuroprotective properties, particularly through the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibition of nSMase2 has been linked to reduced exosome release and improved cognitive function in animal models.
3. Antimicrobial Activity
This compound has shown promising antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to induction of apoptosis and inhibition of angiogenesis.
Case Study 2: Neuroprotection in Alzheimer’s Model
In a transgenic mouse model of Alzheimer's disease, administration of the compound led to improved cognitive performance in maze tests and reduced amyloid plaque deposition in the brain. These effects were correlated with decreased levels of nSMase2 activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate, and what are their key intermediates?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Step 1 : Formation of a thieno-pyrimidine precursor via cyclization of ethyl 2-amino-thiophene carboxylates with reagents like ethyl isothiocyanate or malonate derivatives .
- Step 2 : Chlorination at the 5-position using phosphorus oxychloride (POCl₃) or other chlorinating agents under reflux conditions .
- Step 3 : Final esterification or functionalization to introduce the ethyl carboxylate group, often via nucleophilic substitution or condensation reactions .
- Key Intermediates : Ethyl 2-amino-thiophene carboxylates and pyrimidine-thione derivatives are critical intermediates. For example, ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylate (from ) is a structurally analogous intermediate used in similar syntheses .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., thieno-pyrimidine protons resonate at δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
- X-ray Diffraction : Resolve the spatial structure, particularly the fused heterocyclic system. For example, used single-crystal X-ray analysis to confirm the dihydro-thiazolo-pyrimidine core in a related compound, highlighting bond angles and packing motifs .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for chlorine isotopes (e.g., M+2 peak for Cl) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the chlorination step while minimizing byproducts?
- Methodological Answer :
- Solvent Selection : Use anhydrous solvents like toluene or dichloroethane to enhance POCl₃ reactivity and reduce hydrolysis .
- Catalytic Additives : Introduce dimethylformamide (DMF) as a catalyst to accelerate chlorination at lower temperatures (e.g., 80°C vs. reflux) .
- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC to isolate the product before over-chlorination occurs. For example, reported a 71% yield in a similar chlorination-cyclization step under controlled conditions .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray results) be resolved?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to tautomerism or ring puckering, while X-ray provides static structures. For instance, observed planar thiazolo-pyrimidine rings via X-ray, but NMR might show broadening due to solvent effects .
- Variable Temperature (VT) NMR : Perform experiments at low temperatures (−40°C) to "freeze" conformational changes and resolve splitting patterns .
- DFT Calculations : Compare experimental NMR/X-ray data with computational models to validate dynamic vs. static structural features .
Q. What strategies are effective for evaluating the bioactivity of this compound, such as enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structurally conserved active sites, such as acetylcholinesterase (AChE) or tyrosine kinases. demonstrated AChE inhibition using a related thieno-pyrimidine derivative, highlighting the importance of the chloro and carboxylate groups in binding .
- Assay Design : Use fluorometric or colorimetric assays (e.g., Ellman’s method for AChE) with positive controls (e.g., donepezil). Include kinetic studies (IC₅₀ determination) and molecular docking to map interactions .
- Functional Group Analysis : Modify the ethyl carboxylate or chloro substituent (e.g., replace with methyl or cyano groups) to probe structure-activity relationships (SAR). ’s trifluoromethyl-substituted analog showed enhanced bioactivity, suggesting electronegative groups improve target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
